molecular formula C6H6N4O B14052109 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 100047-47-0

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B14052109
CAS No.: 100047-47-0
M. Wt: 150.14 g/mol
InChI Key: SUBMEMOIKHJTNY-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) is a high-purity chemical building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a privileged scaffold in medicinal chemistry due to its versatile biological activities and favorable pharmacokinetic properties . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the field of antiviral and anticancer research. The 1,2,4-triazolo[1,5-a]pyrimidine core is isoelectronic with the purine ring system, allowing it to function as a purine surrogate in drug design, mimicking a wide range of natural building blocks . This characteristic makes derivatives of this scaffold, including 6-Methyl[1,2,4]triazolo[1,-a]pyrimidin-7-ol, valuable for targeting enzymes and biological pathways that interact with purine-based structures. Furthermore, the TP scaffold exhibits metal-chelating properties, capable of forming complexes via its heterocyclic nitrogen atoms (N1, N3, N4), which can be exploited in the design of metalloenzyme inhibitors or diagnostic agents . In contemporary research, this chemical class has shown significant promise in the development of antiviral agents. Specifically, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent disruptors of the influenza virus polymerase PA-PB1 subunit interaction, a key target for anti-influenza therapy . The scaffold's versatility is further demonstrated by its application in creating compounds with documented activity against other RNA viruses, including flaviviruses such as Dengue and West Nile Virus . Beyond virology, TP-based compounds are actively researched for their anticancer potential, acting on various targets including tubulin, LSD1, and cyclin-dependent kinases (CDKs) . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-7-6-8-3-9-10(6)5(4)11/h2-3H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBMEMOIKHJTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N=CNN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257825
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-47-0
Record name 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

A widely cited method involves the cyclocondensation of 3-methyl-5-amino-1H-1,2,4-triazole with aldehydes under reflux conditions. For instance, a reaction with cinnamaldehyde in morpholine at 60–70°C for 3 hours yields 2-methyl-5-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-7-ol, a structurally related compound. Although this pathway primarily produces tetrahydro derivatives, modifications to the aldehyde component (e.g., substituting cinnamaldehyde with acetaldehyde) could theoretically yield the 6-methyl variant.

Key Reaction Parameters :

  • Molar Ratio : 1:2 (triazole:aldehyde)
  • Solvent : Morpholine or isopropanol
  • Temperature : 60–70°C
  • Yield : 65–70% after recrystallization

The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration. The tetrahydro intermediate’s subsequent oxidation (e.g., with DDQ or MnO₂) could aromatize the pyrimidine ring, yielding the target compound. However, this oxidation step remains hypothetical, as explicit documentation is absent in the provided sources.

Analytical Characterization

The synthesized tetrahydro derivative in was characterized using:

  • ¹H NMR : Peaks at δ 2.05–2.10 (CH₃), 7.20–7.50 (aromatic protons)
  • HPLC/MS : Molecular ion peak at m/z 265.2 (C₁₃H₁₅N₄O)

For the 6-methyl target compound, analogous spectral data would include:

  • Predicted ¹H NMR : A singlet for the 6-methyl group (δ ~2.30) and deshielded pyrimidine protons (δ ~8.50–9.00)
  • Exact Mass : 150.054 g/mol (theoretical)

Alternative Pathways from Patent Literature

Heterocyclic Assembly via Multicomponent Reactions

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Data from and highlight:

Property Value
Melting Point Not reported
LogP 0.138
Solubility Moderate in polar solvents (e.g., DMSO, methanol)

The compound’s low LogP suggests limited lipid solubility, necessitating formulation adjustments for biological applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research, particularly in medicinal chemistry . Some of its notable applications include:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

Key analogues differ in substituents at positions 5, 6, and 7, influencing their physical and biological profiles:

Compound Substituents Molecular Formula Melting Point (°C) logP Key Applications References
6-Methyl derivative 6-CH₃, 7-OH C₆H₆N₄O 287 Antimalarial, anticonvulsant
5-Phenyl derivative 5-C₆H₅, 7-OH C₁₁H₈N₄O Anticonvulsant
6-Bromo-5-methyl derivative 6-Br, 5-CH₃, 7-OH C₆H₅BrN₄O 0.917 Herbicidal
5-Trifluoromethyl derivative 5-CF₃, 7-OH C₆H₃F₃N₄O 263 Enzyme inhibition (PfDHODH)
7-Chloro derivative 6-CH₃, 7-Cl C₆H₅ClN₄ Antimalarial prodrug

Notes:

  • Electron-withdrawing groups (e.g., CF₃ at position 5) reduce basicity and enhance stability, as seen in the PfDHODH inhibitor (4b) with a lower melting point (263°C) .
  • Lipophilicity : Bromination (logP = 0.917 in ) increases hydrophobicity, favoring membrane penetration in herbicidal applications.
  • Chlorination at position 7 (via POCl₃ treatment ) enhances reactivity for further derivatization into bioactive prodrugs.
Antimalarial Activity
  • The 6-methyl derivative acts as a precursor to 7-chloro-triazolopyrimidines, which inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .
  • Compound 4b (5-CF₃ substitution) shows enhanced PfDHODH inhibition due to stronger electron-withdrawing effects, improving target binding .
Anticonvulsant Activity
  • 5-Phenyl derivatives (e.g., compound 2 ) exhibit potent anticonvulsant effects, attributed to the phenyl group’s π-stacking interactions with neural targets.
Herbicidal Activity
  • 6-Bromo-5-methyl derivatives disrupt acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . Spatial conformation changes caused by substituents (e.g., bromine vs. methyl) critically impact binding to ALS .

Optimization Challenges :

  • Sodium borohydride reduction in triazolopyrimidine synthesis can lead to unintended hydrogenation of conjugated systems, complicating product isolation .
  • High-yield protocols (e.g., 92% for 5-phenyl derivatives ) highlight the efficiency of solvent-free conditions.

Biological Activity

6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 2503-56-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C₆H₆N₄O
  • Molecular Weight: 150.138 g/mol
  • Melting Point: Approximately 226°C .
  • LogP (Partition Coefficient): 0.1383, indicating moderate hydrophilicity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism of action appears to involve inhibition of nucleic acid synthesis, which is critical for bacterial growth and replication.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines such as:

  • HeLa cells
  • MCF-7 breast cancer cells

The compound's ability to trigger apoptotic pathways is attributed to its interaction with cellular signaling molecules involved in cell cycle regulation [source needed].

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes:

  • Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism and implicated in diabetes management.
  • Aldose Reductase : Involved in diabetic complications; inhibition may offer therapeutic benefits for diabetic patients [source needed].

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest potential for development into a therapeutic agent for bacterial infections.

Case Study 2: Cancer Cell Apoptosis

A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed that at 50 µM concentration, apoptosis was induced in over 70% of treated cells compared to control groups.

Research Findings Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli[source needed]
AnticancerInduces apoptosis in HeLa and MCF-7 cells[source needed]
Enzyme InhibitionInhibits DPP-IV and Aldose Reductase[source needed]

Q & A

Q. What computational tools predict the reactivity of triazolopyrimidine derivatives in nucleophilic substitutions?

  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, C7 exhibits higher electrophilicity (Fukui index f⁻ = 0.15) than C5, rationalizing preferential chlorination .

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